In-Depth Technical Guide: Physical Properties and Applications of 3-(Methoxycarbonyl)but-3-enoic Acid (1-Methyl Itaconate)
In-Depth Technical Guide: Physical Properties and Applications of 3-(Methoxycarbonyl)but-3-enoic Acid (1-Methyl Itaconate)
Executive Summary
As the landscape of immunometabolism and targeted drug delivery evolves, endogenous metabolites have emerged as potent therapeutic scaffolds. Among these, itaconic acid—a tricarboxylic acid (TCA) cycle offshoot—has demonstrated profound anti-inflammatory properties. However, its high polarity severely limits cellular permeability. 3-(Methoxycarbonyl)but-3-enoic acid (CAS: 3377-31-9), commonly known as 1-methyl itaconate , solves this permeability paradox.
This technical whitepaper provides a rigorous analysis of 1-methyl itaconate, detailing its physicochemical properties, structural causality, and its critical role as an intermediate in the synthesis of advanced prodrugs and Carbon Monoxide-Releasing Molecules (ItaCORMs).
Chemical Identity & Structural Causality
The therapeutic utility of 1-methyl itaconate is directly dictated by its molecular architecture. Native itaconic acid (2-methylenesuccinic acid) possesses two carboxylic acid groups, rendering it highly polar and membrane-impermeable. By selectively esterifying the C1 position, 1-methyl itaconate disrupts the extensive intermolecular hydrogen-bonding network.
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IUPAC Name: 3-(Methoxycarbonyl)but-3-enoic acid
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Synonyms: 1-Methyl itaconate; 2-Methylenesuccinic acid 1-methyl ester
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SMILES: C=C(CC(=O)O)C(=O)OC
This selective masking of one carboxylate group maintains the electrophilic α,β -unsaturated double bond—essential for the Michael addition alkylation of the KEAP1 protein—while significantly altering the molecule's phase-partitioning behavior.
Physicochemical Properties & Data Presentation
The physical properties of 1-methyl itaconate are not merely reference data; they are the fundamental parameters that dictate its handling, synthetic reactivity, and biological formulation. The table below synthesizes these properties alongside the causality behind their values .
| Property | Value | Causality / Significance |
| Molecular Weight | 144.13 g/mol | Low MW ensures favorable ligand efficiency and rapid diffusion across biological barriers. |
| Melting Point | 8 – 10 °C | The esterification removes a critical H-bond donor, collapsing the crystalline lattice energy and rendering it a liquid/low-melting solid at room temperature. |
| Boiling Point | ~261.6 °C | The relatively high boiling point permits the use of elevated temperatures during synthetic reflux without significant evaporative loss. |
| Density | ~1.195 g/cm³ | Typical for oxygen-dense aliphatic esters; its density relative to water aids in biphasic organic extractions during workup. |
| LogP | 0.43 | A critical shift from the negative LogP of native itaconate. This positive value enables passive diffusion across the hydrophobic lipid bilayer. |
Biological Significance: The Permeability Paradox
In activated macrophages, the enzyme IRG1 diverts cis-aconitate from the TCA cycle to produce endogenous itaconate. Itaconate exerts its anti-inflammatory effects by alkylating cysteine residues on KEAP1, thereby activating the Nrf2 antioxidant pathway. However, exogenous administration of native itaconate fails in vitro and in vivo because it cannot cross the cell membrane.
1-Methyl itaconate acts as a highly efficient, cell-permeable prodrug. Once it traverses the lipid bilayer (facilitated by its LogP of 0.43), ubiquitous intracellular esterases hydrolyze the methyl ester, releasing the active dicarboxylic acid directly into the cytosol where it can engage its target .
Figure 1: Biological pathway of itaconate production and the pharmacological advantage of 1-methyl itaconate.
Advanced Synthetic Workflows in Drug Development
Because 1-methyl itaconate retains a free carboxylic acid at the C4 position, it serves as an ideal orthogonal building block for more complex therapeutics.
Synthesis of Orally Available Prodrugs
Recent medicinal chemistry efforts have utilized 1-methyl itaconate to synthesize advanced, orally bioavailable prodrugs. By reacting the free C4 carboxylate with FDA-approved promoieties—such as isopropyloxycarbonyloxymethyl (POC) or pivaloyloxymethyl (POM)—researchers have created dual-ester prodrugs that survive gastric conditions and exhibit superior pharmacokinetic profiles for treating systemic inflammation .
Development of ItaCORMs
1-Methyl itaconate is also the primary synthon for Itaconate-derived CO-Releasing Molecules (ItaCORMs). These hybrid molecules conjugate the anti-inflammatory power of itaconate with an iron-carbonyl complex that releases Carbon Monoxide (CO)—a known inhibitor of inflammatory cytokines like IL-23 and IL-12p70 .
Figure 2: Synthesis workflow for Itaconate-derived CO-Releasing Molecules (ItaCORMs).
Self-Validating Experimental Protocols
To ensure scientific integrity and reproducibility, the following protocols incorporate built-in validation mechanisms, explaining the causality behind each procedural choice.
Protocol: Synthesis of 1-Methyl Itaconate-POC Prodrug
This protocol describes the alkylation of 1-methyl itaconate to form a highly permeable POC-prodrug.
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Preparation: Dissolve 1-methyl itaconate (1.0 eq) in anhydrous acetonitrile (MeCN) under an inert argon atmosphere.
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Catalytic Activation: Add potassium carbonate (K₂CO₃, 1.5 eq) and sodium iodide (NaI, 0.2 eq).
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Causality: NaI acts as a nucleophilic catalyst via the Finkelstein reaction. It converts the incoming alkyl chloride into a highly reactive alkyl iodide in situ. This accelerates the esterification, allowing the reaction to proceed at lower temperatures (40 °C) and preventing the thermal degradation or polymerization of the sensitive α,β -unsaturated double bond.
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Alkylation: Add isopropyloxycarbonyloxymethyl chloride (POC-Cl, 1.2 eq) dropwise. Stir the mixture at 40–55 °C for 16 hours.
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In-Line Validation (TLC): Monitor the reaction via Thin Layer Chromatography (Hexanes:EtOAc 7:3). The reaction is deemed complete when the polar starting material spot ( Rf≈0.2 ) is entirely consumed, replaced by a non-polar product spot ( Rf≈0.6 ).
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Workup: Filter the inorganic salts, concentrate the filtrate under reduced pressure, and purify via silica gel flash chromatography.
Protocol: In Vitro Cytokine Inhibition Assay
This biological workflow validates the immunomodulatory efficacy of 1-methyl itaconate derivatives.
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Cell Culture: Seed primary murine bone marrow-derived macrophages (BMDMs) in a 96-well plate at a density of 1×105 cells/well.
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Pre-treatment: Incubate the cells with the 1-methyl itaconate derivative (10–50 µM) for exactly 2 hours prior to inflammatory stimulation.
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Causality: This 2-hour temporal window is critical. It provides sufficient time for the prodrug to passively diffuse across the lipid bilayer and undergo enzymatic hydrolysis by intracellular esterases. This ensures the active electrophile is pre-positioned to alkylate KEAP1 before the LPS-induced NF-κB transcription cascade is fully initiated.
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Stimulation: Add Lipopolysaccharide (LPS, 100 ng/mL) to the wells and incubate for 24 hours.
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In-Line Validation (Cytotoxicity): Run a parallel MTT assay on an identical plate. If cell viability drops below 90%, cytokine reduction must be attributed to cytotoxicity rather than true immunomodulation.
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Quantification: Harvest the cell culture supernatant and quantify pro-inflammatory cytokines (IL-23 and IL-12p70) using standard ELISA kits.
